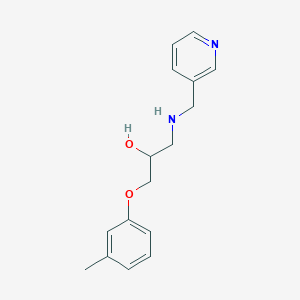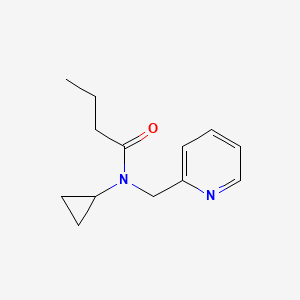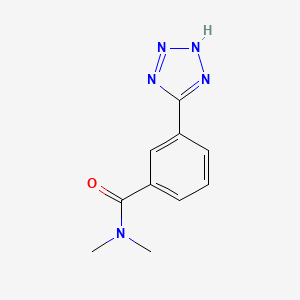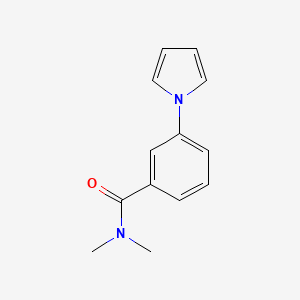
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
作用机制
The mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol involves its interaction with beta-2 adrenergic receptors. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol binds to these receptors and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle cells in the bronchi, resulting in bronchodilation. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol also stimulates the breakdown of glycogen in the liver, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory and glucose-regulating effects, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors, which allows for the study of specific physiological processes such as bronchodilation and glucose metabolism. However, one limitation is that 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has not been extensively studied in vivo, and its long-term effects on human health are not well understood.
未来方向
Future research on 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol could focus on its potential use as a therapeutic agent for the treatment of asthma, diabetes, and other diseases. Additional studies could explore the mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol and its effects on other physiological processes. Further research could also investigate the safety and efficacy of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in vivo, with the goal of developing a pharmaceutical agent that could be used in clinical settings.
In conclusion, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent. Its ability to selectively activate beta-2 adrenergic receptors makes it a promising candidate for the treatment of asthma and other diseases. While additional research is needed to fully understand its mechanism of action and long-term effects on human health, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol represents an exciting area of research in the field of pharmacology.
合成方法
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 3-bromopyridine to form 3-(3-methylphenoxy)pyridine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and sodium borohydride to form 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol.
科学研究应用
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been studied for its potential use as a pharmaceutical agent due to its ability to interact with adrenergic receptors. Adrenergic receptors are involved in the regulation of various physiological processes, including cardiovascular function, metabolism, and the immune system. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to selectively activate beta-2 adrenergic receptors, which are involved in the regulation of bronchodilation and glucose metabolism.
属性
IUPAC Name |
1-(3-methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-4-2-6-16(8-13)20-12-15(19)11-18-10-14-5-3-7-17-9-14/h2-9,15,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYVLALTKYGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)


